molecular formula C9H13FN2O B13049112 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13049112
M. Wt: 184.21 g/mol
InChI Key: ZQLHJHILMLAQAY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is a fluorinated and methoxylated diamine compound serving as a versatile intermediate in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and the diaminoethane backbone is a common approach in lead optimization to fine-tune a molecule's biological activity, metabolic stability, and physicochemical properties . Researchers utilize this diamine as a critical synthon for constructing complex molecular architectures, particularly in synthesizing libraries of compounds for high-throughput screening. Its structure suggests potential application in developing ligands for central nervous system targets, as similar aniline and diamine derivatives are frequently explored in the synthesis of receptor-selective agents, such as those for dopamine receptor subtypes . The primary amine groups provide handles for conjugation with carboxylic acids, aldehydes, and other electrophiles, enabling the generation of amides, Schiff bases, and heterocyclic systems. This diamine is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3

InChI Key

ZQLHJHILMLAQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Fluoro-4-methoxyacetophenone

A common approach involves the condensation of 2-fluoro-4-methoxyacetophenone with ammonia or amine sources to form an imine intermediate, followed by catalytic hydrogenation to yield the diamine.

Typical procedure:

  • React 2-fluoro-4-methoxyacetophenone with ammonia or a suitable amine under reflux conditions in an organic solvent such as toluene or ethanol.
  • Use acid catalysts like p-toluenesulfonic acid to facilitate imine formation.
  • Remove water azeotropically using a Dean-Stark apparatus to drive the equilibrium toward imine formation.
  • Hydrogenate the imine using a palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at 35-55°C.
  • Isolate the product by extraction and purification, possibly as a hydrochloride salt for stability.

Reaction conditions and yields:

Step Conditions Catalyst/Agent Yield (%) Remarks
Imine formation Reflux in toluene, p-toluenesulfonic acid Dean-Stark trap ~85-90 Water removal critical
Catalytic hydrogenation 35-55°C, H2 atmosphere, Pd/C (10%) Pd/C catalyst 75-85 Reaction time 10-12 hours
Salt formation (HCl) Stirring with HCl in isopropanol HCl >90 Crystallization improves purity

This method is scalable and provides high purity product, with optical purity control possible if chiral amines are used in the condensation step.

Multi-step Synthesis via Oxazolidinone Intermediates (Chiral Synthesis)

For enantiomerically enriched products, a patented method involves:

  • Conversion of 2-fluoro-4-methoxyphenylacetic acid to an oxazolidinone intermediate using (S)- or (R)-4-benzyl-2-oxazolidinone.
  • Alkylation with methyl iodide under low temperature (-78°C) to introduce stereochemistry.
  • Reduction and cleavage steps to yield enantiomerically pure 1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine.

Key steps:

Step Reagents/Conditions Outcome
Acid to oxazolidinone Oxalyl chloride, lithium salt of oxazolidinone, -78°C Chiral intermediate formation
Alkylation Methyl iodide, LiHMDS, -78°C Stereoselective alkylation
Reduction and cleavage LiOH hydrolysis, catalytic hydrogenation Release of chiral diamine

This method achieves optical purity above 99%, suitable for pharmaceutical applications requiring enantiomerically pure compounds.

Alternative Catalytic Asymmetric Hydroboration

Another advanced method involves:

  • Asymmetric hydroboration of 1-methoxy-4-vinylbenzene derivatives using rhodium complexes with chiral ligands.
  • Subsequent amination steps to install the diamine functionality.
  • This method yields high optical purity (up to 98%) but requires expensive catalysts and careful control of reaction conditions.

This route is more suitable for research scale due to cost and complexity.

Reaction Monitoring and Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Optical Purity (%) Scale Suitability Yield (%) Notes
Reductive amination 2-Fluoro-4-methoxyacetophenone Pd/C, H2, p-TsOH Racemic or chiral Industrial 75-85 Simple, scalable, moderate cost
Oxazolidinone intermediate route 2-Fluoro-4-methoxyphenylacetic acid Oxalyl chloride, Li salt, LiHMDS >99 (chiral) Pharmaceutical 60-70 High purity, complex, multi-step
Asymmetric hydroboration 1-Methoxy-4-vinylbenzene derivative Rhodium complex, Catecholborane ~98 Research Variable Expensive catalysts, high stereocontrol

Research Findings and Practical Considerations

  • The reductive amination route is widely favored for its operational simplicity and scalability.
  • Enzymatic resolution methods (e.g., Lipase B catalysis) exist but are less favored commercially due to lower optical purity and enzyme cost.
  • The oxazolidinone-based chiral synthesis is preferred for applications demanding enantiopure material but requires stringent temperature control and multiple purification steps.
  • Catalytic hydrogenation conditions must be carefully optimized to avoid over-reduction or side reactions.
  • Use of azeotropic removal of water during imine formation is critical for high yields.
  • Crystallization of hydrochloride salts enhances stability and purity for storage and handling.

Chemical Reactions Analysis

1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the methoxy group is replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound finds applications in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its therapeutic potential and to design more effective derivatives .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • 1-(4-Methoxyphenyl)ethane-1,2-diamine : Lacking the 2-fluoro group, this compound exhibits higher electron density on the aromatic ring, enhancing nucleophilicity. Its synthesis yields (e.g., 83% for para-substituted analogues) are generally higher than ortho-substituted derivatives due to reduced steric hindrance .
  • 1-(3-Methoxyphenyl)ethane-1,2-diamine : Meta-substitution reduces conjugation with the amine groups, lowering electronic effects on the ethanediamine backbone. This leads to moderate yields (~65%) in synthetic routes .

Corrosion Inhibition

  • DETA, TETA, and PEHA: These aliphatic amines with multiple -NH- groups show increasing corrosion inhibition efficiency with higher amino group count. The target compound’s aromatic substituents may reduce this efficiency but improve thermal stability .

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility (Polar Solvents) Key Applications
1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine 2-F, 4-OCH₃ Not reported Moderate Drug synthesis, ligands
1-(4-Methoxyphenyl)ethane-1,2-diamine 4-OCH₃ Not reported High Organic synthesis
N1-(4-Fluorophenyl)ethane-1,2-diamine 4-F Not reported Low Catalysis, intermediates
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-OCH₃ (chiral) Solid (white) Low Chiral ligands, catalysts

Data synthesized from .

Key Research Findings

  • The 2-fluoro group introduces steric and electronic effects that may hinder rotation around the C-N bond, influencing conformational stability .
  • Antimicrobial Potential: Structural similarity to SQ109 suggests possible activity against Gram-positive bacteria, though in vitro studies are needed to confirm .
  • Corrosion Inhibition: While less efficient than aliphatic amines, the target compound’s aromaticity may improve adhesion to metal surfaces in non-aqueous environments .

Biological Activity

1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by its unique structural features, including a chiral center and specific functional groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antidepressant, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C9_{9}H12_{12}F1_{1}N2_{2}O1_{1}
  • CAS Number : [Insert CAS Number]
  • Chirality : The presence of a chiral center at the carbon adjacent to the amine group allows for distinct stereochemical configurations that can influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters like serotonin and norepinephrine, correlating with antidepressant effects.
  • Receptor Modulation : It may also modulate receptor signaling pathways related to inflammation and cancer cell proliferation.

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant influence on neurotransmitter systems. The potential antidepressant activity of this compound can be predicted through structure-activity relationship (SAR) studies.

2. Anticancer Properties

The compound's structural features may facilitate interactions with cancer cell pathways. Preliminary studies suggest that it could inhibit tumor growth by interfering with specific signaling pathways critical for cancer cell survival.

3. Anti-inflammatory Effects

Similar compounds have demonstrated modulating effects on inflammatory responses. The presence of the methoxy group is particularly noted for enhancing anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidepressantInhibition of neurotransmitter metabolism
AnticancerInhibition of cancer cell signaling pathways
Anti-inflammatoryModulation of inflammatory mediators

Research Highlights

  • A study utilizing computer-aided drug design predicted that this compound could have significant binding affinity for serotonin receptors, indicating potential antidepressant effects .
  • Another investigation revealed that the compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound in comparison to structurally similar compounds, the following table outlines notable analogs:

Compound NameStructural FeaturesBiological Activity
3-FluoroanilineFluorinated aromatic amineAntimicrobial
4-MethoxybenzylamineMethoxy-substituted aromatic amineAntidepressant
EthylenediamineSimple diamine structureChelating agent
This compound Chiral center with fluorinated and methoxylated ringAntidepressant, Anticancer

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